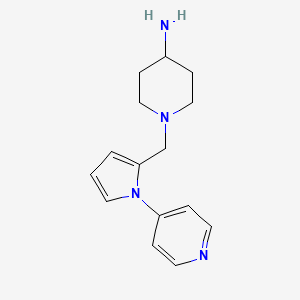
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina es un complejo compuesto orgánico que presenta un anillo de piperidina sustituido con un grupo piridina y pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina generalmente implica reacciones orgánicas de varios pasos. Un método común implica la reacción de piridina-4-carbaldehído con 1H-pirrol-2-carbaldehído en presencia de un catalizador adecuado para formar el compuesto intermedio. Este intermedio luego reacciona con piperidin-4-amina en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo piperidina o piridina es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido piridina-4-carboxílico, mientras que la reducción puede producir los alcoholes correspondientes.
Aplicaciones Científicas De Investigación
1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido como inhibidor de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con los receptores para modular las vías de señalización. Las vías específicas involucradas dependen del contexto biológico y el objetivo de interés .
Comparación Con Compuestos Similares
Compuestos similares
1-(piridin-4-il)piridin-4-amina: Un compuesto relacionado con características estructurales similares pero que carece del grupo piperidina.
1-(piridin-4-il)-1H-pirrol-2-carbaldehído: Un intermedio en la síntesis del compuesto objetivo.
Singularidad
1-((1-(piridin-4-il)-1H-pirrol-2-il)metil)piperidin-4-amina es único debido a su combinación de un anillo de piperidina con grupos tanto piridina como pirrol. Esta disposición estructural imparte propiedades químicas y biológicas específicas que no se observan en análogos más simples .
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
1-[(1-pyridin-4-ylpyrrol-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H20N4/c16-13-5-10-18(11-6-13)12-15-2-1-9-19(15)14-3-7-17-8-4-14/h1-4,7-9,13H,5-6,10-12,16H2 |
Clave InChI |
DVJZBEGWHQIXNX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CC2=CC=CN2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


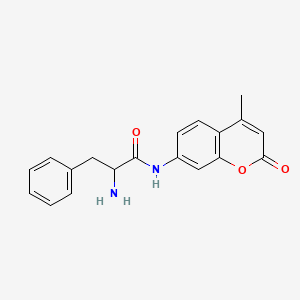
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
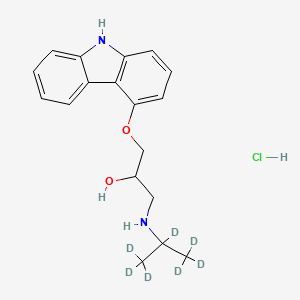
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
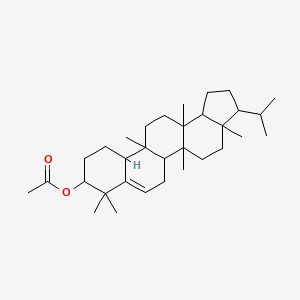
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
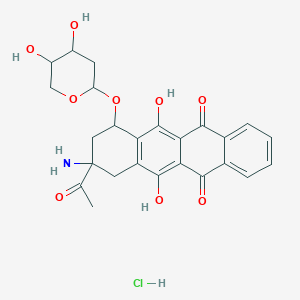
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
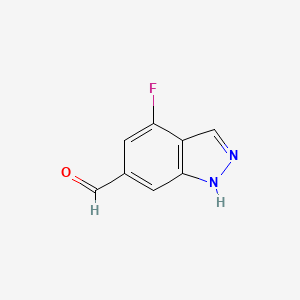
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)

